Cas no 18741-85-0 ((R)-(+)-1,1'-Binaphthalene-2,2'-diamine)

(R)-(+)-1,1'-Binaphthalene-2,2'-diamine is a chiral diamine derivative of 1,1'-binaphthyl, widely used as a ligand in asymmetric synthesis and catalysis. Its rigid binaphthyl backbone and stereogenic centers make it valuable for inducing enantioselectivity in transition-metal-catalyzed reactions, such as hydrogenations and cross-couplings. The compound’s high optical purity and stability under various reaction conditions enhance its utility in producing enantiomerically enriched intermediates for pharmaceuticals and fine chemicals. Its derivatization potential further extends applications to chiral auxiliaries and organocatalysts. The (R)-(+)-enantiomer is particularly favored for its predictable stereochemical outcomes in asymmetric transformations. Proper handling under inert conditions is recommended to preserve its reactivity and optical integrity.
(R)-(+)-1,1'-Binaphthalene-2,2'-diamine structure
18741-85-0 structure
Product Name:(R)-(+)-1,1'-Binaphthalene-2,2'-diamine
CAS No:18741-85-0
MF:C20H16N2
MW:284.354444503784
MDL:MFCD00145204
CID:51141
Update Time:2025-06-15

(R)-(+)-1,1'-Binaphthalene-2,2'-diamine Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-2,2'-Diamino-1,1'-binaphthyl
    • (R)-(+)-2,2-Diamino-1,1-binaphthalene
    • (R)-(+)-1,1-Binaphthyl-2,2-diamine
    • (R)-(+)-1,1-Bi(2-naphthylamine)
    • (R)-(+)-2,2'-Diamino-1,1'-binaphthalene
    • R-(+)-2,2'-Diamino-1,1'-binaphthalene
    • (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
    • (R)-(+)-1,1'-Bi(2-naphthylamine)
    • (R)-[1,1'-Binaphthalene]-2,2'-diamine
    • (R)-(+)-[1,1'-Binaphthalene]-2,2'-diamine
    • 1,1'-Binaphthyl-2,2'-diamine
    • R-(+)-2,2`-Diamino-1,1`-binaphthyl
    • S-(-)-2,2'-Diamino-1,1'-binaphthalene
    • (R)-(+)-1,1′-Binaphthyl-2,2′-diaMine
    • (R)-(+)-2,2‘-Diamino-1,1‘-binaphthalene
    • 2,2-DIAMINO-1,1'-BINAPHTHALENE
    • (R)-(+)-DABN
    • (R)-(+)-BINAM
    • (R)-BINAM
    • R(+)-DABN
    • S(-)-DABN
    • (aR)-2,2'-Diamino-1,1'-binaphthalene
    • (aR)-1,1'-Binaphthalene-2,2'-diamine
    • (S)-(-)-2,2'-DIAMINO-1,1'-BINAPHTHYL
    • S(-)-1,1'-BINAPHTHALENE-2,2'-DIAMINE
    • (R)-(+)-1,1'-Binaphthalene-2,2'-diamine
    • MDL: MFCD00145204
    • Inchi: 1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
    • InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
    • SMILES: NC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)N
    • BRN: 5279621

Computed Properties

  • Exact Mass: 284.13100
  • Monoisotopic Mass: 284.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 52

Experimental Properties

  • Color/Form: Light brown
  • Density: 1.0447 (rough estimate)
  • Melting Point: 240.0 to 244.0 deg-C
  • Boiling Point: 480.8℃ at 760 mmHg
  • Flash Point: 293.854℃
  • Refractive Index: 1.6450 (estimate)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 52.04000
  • LogP: 5.98680
  • Specific Rotation: 156 º (c=1, pyridine)
  • Optical Activity: [α]20/D +157°, c = 1 in pyridine
  • Solubility: Slightly soluble in water

(R)-(+)-1,1'-Binaphthalene-2,2'-diamine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S39-S37/39-S36
  • FLUKA BRAND F CODES:10
  • RTECS:DU3090000
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature

(R)-(+)-1,1'-Binaphthalene-2,2'-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-(+)-1,1'-Binaphthalene-2,2'-diamine Pricemore >>

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(R)-(+)-1,1'-Binaphthalene-2,2'-diamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:18741-85-0)(R)-(+)-2,2'-Diamino-1,1'-binaphthalene
Order Number:sfd1223
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
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Amadis Chemical Company Limited
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(CAS:18741-85-0)(R)-(+)-1,1'-Binaphthalene-2,2'-diamine
Order Number:A851711
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:37
Price ($):428.0
Email:sales@amadischem.com

Additional information on (R)-(+)-1,1'-Binaphthalene-2,2'-diamine

(R)-(+)-1,1'-Binaphthalene-2,2'-diamine and Its Significance in Modern Chemical Biology

(R)-(+)-1,1'-Binaphthalene-2,2'-diamine, with the CAS number 18741-85-0, is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This binaphthalene derivative, characterized by its chiral center and unique structural configuration, plays a pivotal role in the development of asymmetric catalysis, molecular recognition, and as a key intermediate in synthesizing biologically active molecules. The compound's distinct structural features make it an invaluable tool for researchers exploring the frontiers of synthetic chemistry and drug discovery.

The molecular structure of (R)-(+)-1,1'-Binaphthalene-2,2'-diamine consists of two naphthalene rings connected by an amine bridge at the 2-position of each ring. This configuration imparts a high degree of rigidity and stability to the molecule, which is essential for its applications in various chemical processes. The presence of two amino groups allows for further functionalization, making it a versatile building block in organic synthesis. Additionally, the chiral nature of the compound ensures that it can be used to produce enantiomerically pure substances, which are crucial in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity.

In recent years, (R)-(+)-1,1'-Binaphthalene-2,2'-diamine has been extensively studied for its potential in asymmetric catalysis. Chiral binaphthyl derivatives are known to exhibit excellent ligand properties, facilitating enantioselective transformations in various organic reactions. Researchers have leveraged this compound to develop novel catalysts that enhance the efficiency and selectivity of reactions such as hydrogenation, oxidation, and coupling reactions. These advancements have not only improved synthetic methodologies but also opened new avenues for the production of complex molecules with high enantiomeric purity.

The pharmaceutical industry has also recognized the importance of (R)-(+)-1,1'-Binaphthalene-2,2'-diamine as a key intermediate in drug development. Its structural framework is conducive to mimicking biologically relevant scaffolds, making it a valuable candidate for designing new therapeutic agents. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors and other small-molecule drugs that target specific disease pathways. The ability to fine-tune the electronic and steric properties of this compound allows chemists to tailor its interactions with biological targets, thereby enhancing drug efficacy and minimizing side effects.

Moreover, (R)-(+)-1,1'-Binaphthalene-2,2'-diamine has found applications in materials science and nanotechnology. Its unique molecular architecture enables the formation of stable supramolecular assemblies and nanostructures. These materials exhibit fascinating properties that make them suitable for use in optoelectronic devices, sensors, and catalysts. The compound's ability to self-assemble into ordered structures provides researchers with a powerful tool for designing functional materials with tailored properties.

Recent research has also highlighted the role of (R)-(+)-1,1'-Binaphthalene-2,2'-diamine in computational chemistry and molecular modeling. Its well-defined structure makes it an ideal candidate for studying molecular interactions at the computational level. By integrating experimental data with computational methods, researchers can gain deeper insights into how this compound interacts with other molecules. This approach has led to significant advancements in understanding enzyme mechanisms and developing new strategies for drug design.

The synthesis of (R)-(+)-1,1'-Binaphthalene-2,2'-diamine remains a challenging yet rewarding endeavor for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations have introduced more efficient synthetic routes that minimize waste and improve scalability. These advancements are crucial for ensuring that this compound remains accessible for further research and application.

In conclusion,(R)-(+)-1,1' - Binaphthalene - 2, 2' - diamine is a multifaceted compound with far-reaching implications across multiple scientific disciplines。 Its unique structural features, chiral properties, and versatility make it an indispensable tool for researchers working on cutting-edge technologies。 As our understanding of its applications continues to grow, so too will its importance in advancing scientific knowledge and developing innovative solutions to global challenges。

Recommended suppliers
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Amadis Chemical Company Limited
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